molecular formula C6H12NO5P B15168641 [(4,4-Dimethyl-2-oxo-1,3-oxazolidin-3-yl)methyl]phosphonic acid CAS No. 883905-52-0

[(4,4-Dimethyl-2-oxo-1,3-oxazolidin-3-yl)methyl]phosphonic acid

Cat. No.: B15168641
CAS No.: 883905-52-0
M. Wt: 209.14 g/mol
InChI Key: GLJQEHSIBRQJCB-UHFFFAOYSA-N
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Description

[(4,4-Dimethyl-2-oxo-1,3-oxazolidin-3-yl)methyl]phosphonic acid is a compound that features a unique combination of an oxazolidinone ring and a phosphonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4,4-Dimethyl-2-oxo-1,3-oxazolidin-3-yl)methyl]phosphonic acid typically involves the reaction of 4,4-dimethyl-2-oxo-1,3-oxazolidine with a phosphonic acid derivative. One common method includes the use of 4,4-dimethyl-2-oxo-1,3-oxazolidine and a phosphonic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the phosphonic acid chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of continuous flow reactors to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

[(4,4-Dimethyl-2-oxo-1,3-oxazolidin-3-yl)methyl]phosphonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the oxazolidinone ring.

    Substitution: The phosphonic acid group can participate in substitution reactions, forming various phosphonate esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often involve alkyl halides or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions include various oxazolidinone derivatives and phosphonate esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

[(4,4-Dimethyl-2-oxo-1,3-oxazolidin-3-yl)methyl]phosphonic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of [(4,4-Dimethyl-2-oxo-1,3-oxazolidin-3-yl)methyl]phosphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidinone ring can interact with active sites of enzymes, potentially inhibiting their activity. The phosphonic acid group can form strong interactions with metal ions or other positively charged species, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    4,4-Dimethyl-1,3-oxazolidin-2-one: A related compound with similar structural features but lacking the phosphonic acid group.

    2-Oxazolidinone: Another related compound that serves as a building block for various chemical syntheses.

Uniqueness

[(4,4-Dimethyl-2-oxo-1,3-oxazolidin-3-yl)methyl]phosphonic acid is unique due to the presence of both the oxazolidinone ring and the phosphonic acid group.

Properties

CAS No.

883905-52-0

Molecular Formula

C6H12NO5P

Molecular Weight

209.14 g/mol

IUPAC Name

(4,4-dimethyl-2-oxo-1,3-oxazolidin-3-yl)methylphosphonic acid

InChI

InChI=1S/C6H12NO5P/c1-6(2)3-12-5(8)7(6)4-13(9,10)11/h3-4H2,1-2H3,(H2,9,10,11)

InChI Key

GLJQEHSIBRQJCB-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=O)N1CP(=O)(O)O)C

Origin of Product

United States

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